molecular formula C17H20N2O2 B1317932 N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide CAS No. 953716-60-4

N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide

Cat. No.: B1317932
CAS No.: 953716-60-4
M. Wt: 284.35 g/mol
InChI Key: ZZMWQCMORPDEGS-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an amino group attached to a methylphenyl ring and a dimethylphenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide typically involves the following steps:

    Nitration: The starting material, 2-methylphenol, undergoes nitration to form 5-nitro-2-methylphenol.

    Reduction: The nitro group in 5-nitro-2-methylphenol is reduced to form 5-amino-2-methylphenol.

    Acylation: 5-amino-2-methylphenol is then acylated with 2-(2,6-dimethylphenoxy)acetyl chloride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and strong acids or bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound is explored for its use in the synthesis of polymers and advanced materials due to its unique structural features.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, pain perception, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide
  • N-(5-Amino-3-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide
  • N-(5-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide

Uniqueness

N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced potency, selectivity, or stability in various applications.

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11-7-8-14(18)9-15(11)19-16(20)10-21-17-12(2)5-4-6-13(17)3/h4-9H,10,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMWQCMORPDEGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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